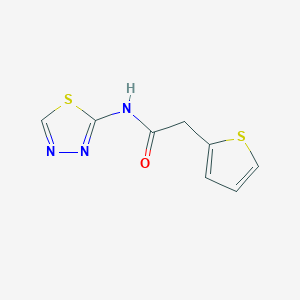

N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide," typically involves the construction of the thiadiazole core followed by various functionalization steps to introduce different substituents. These synthetic routes often start from readily available precursors and employ strategies like cyclization, condensation, and substitution reactions. For instance, novel thiadiazole compounds have been designed and synthesized starting from chloronicotinonitrile, with their structures confirmed through NMR, IR, and MS analyses (Zhou Bing-se, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can significantly influence the compound's electronic and steric properties. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to elucidate the structure of these compounds. For example, the structure of a related compound was confirmed by single-crystal X-ray diffraction, showcasing the typical features of thiadiazole derivatives (P. Yu et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Applications

- Novel derivatives of N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide have shown promising anticancer activities. Specifically, certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer. The synthesis of these compounds involves specific substitutions that enhance their biological activity, indicating potential applications in cancer treatment (Çevik et al., 2020). Another study highlighted the design and evaluation of imidazothiadiazole analogs, showing strong cytotoxicity against breast cancer cell lines (Abu-Melha, 2021).

Enzyme Inhibition for Cancer Treatment

- Research on the inhibition of Glutaminase GLS1, an enzyme critical for cancer cell metabolism, has identified 1,3,4-thiadiazole derivatives as potential inhibitors. These compounds could offer a new therapeutic strategy for cancer treatment by targeting cancer cell metabolism (Abdel-Magid, 2016).

Antimicrobial and Antibacterial Activities

- The synthesis of novel thiadiazole derivatives has been explored for their antimicrobial and antibacterial properties. These studies aim to develop new therapeutic agents against resistant microbial strains, showcasing the versatility of thiadiazole compounds in addressing infectious diseases (Tamer & Qassir, 2019).

Insecticidal Properties

- Derivatives of N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide have been assessed for their potential as insecticidal agents. Research indicates that these compounds could be effective against agricultural pests, providing a basis for the development of new insecticides (Fadda et al., 2017).

Direcciones Futuras

Future research could focus on exploring the potential therapeutic applications of this compound, given its relation to Acetazolamide, a known pharmaceutical agent . Additionally, further studies could investigate its potential interactions with other chemical compounds and its effects on various biological systems.

Propiedades

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS2/c12-7(4-6-2-1-3-13-6)10-8-11-9-5-14-8/h1-3,5H,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHPEZROJBRCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)